Evidence Item 1: Distinct Synthetic Utility as a Specific Intermediate for a Validated Mycotoxin Biomarker
2-Phenylimidazo[1,2-a]pyridine-7-carboxylic acid is a documented synthetic precursor to Deoxynivalenol 15-Glucuronide TEA Salt (>90%), a compound used as a reference standard and biomarker for dietary exposure to the trichothecene mycotoxin deoxynivalenol (DON) . This synthetic application is structurally contingent on the 2-phenyl and 7-carboxylic acid substitution pattern; generic imidazo[1,2-a]pyridine isomers lacking this specific regioisomeric arrangement (e.g., 3-carboxylic acid or 8-carboxylic acid derivatives) cannot be substituted in this synthetic route without altering the identity of the final glucuronide conjugate, thereby compromising analytical validity.
| Evidence Dimension | Synthetic Intermediate Specificity |
|---|---|
| Target Compound Data | CAS 959-40-0 (2-phenyl-7-carboxylic acid regioisomer) |
| Comparator Or Baseline | Imidazo[1,2-a]pyridine-3-carboxylic acid or imidazo[1,2-a]pyridine-8-carboxylic acid regioisomers |
| Quantified Difference | Qualitative difference: Inapplicable |
| Conditions | Synthesis of Deoxynivalenol 15-Glucuronide TEA Salt |
Why This Matters
For laboratories developing or validating analytical methods for DON exposure, procurement of the incorrect imidazopyridine isomer would invalidate the synthetic route to the required glucuronide standard.
